molecular formula C11H8N4 B6525997 2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile CAS No. 1016784-23-8

2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile

Cat. No.: B6525997
CAS No.: 1016784-23-8
M. Wt: 196.21 g/mol
InChI Key: CIKAYJJSEJIGHV-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications or uses in various fields .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and conformational analysis. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, optical activity, and spectral properties (IR, UV-Vis, NMR, MS). It may also include computational studies of the compound’s properties .

Safety and Hazards

This involves detailing the safety precautions needed when handling the compound, its toxicity levels, and its environmental impact .

Future Directions

This involves discussing potential areas of future research, such as new synthetic methods, potential applications, or modifications to the compound that could enhance its properties .

Properties

IUPAC Name

2-(pyridin-3-ylamino)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-7-9-3-5-14-11(6-9)15-10-2-1-4-13-8-10/h1-6,8H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKAYJJSEJIGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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